4-Ethynyl-1-isopropylpyrrolidin-2-one

Description

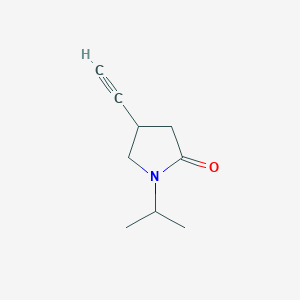

4-Ethynyl-1-isopropylpyrrolidin-2-one is a pyrrolidinone derivative characterized by an ethynyl group at the 4-position and an isopropyl substituent at the 1-position. Pyrrolidinones are five-membered lactams with diverse applications in medicinal chemistry, polymer science, and agrochemicals due to their structural versatility and biological activity.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-ethynyl-1-propan-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H13NO/c1-4-8-5-9(11)10(6-8)7(2)3/h1,7-8H,5-6H2,2-3H3 |

InChI Key |

RMKKLVURVFSZGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(CC1=O)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Ethynyl-1-isopropylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethynyl-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

4-Ethynyl-1-isopropylpyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives have been studied for their potential biological activities, including anticancer, antiviral, and antimicrobial properties . In the industry, these compounds are valuable intermediates in the synthesis of drugs, dyes, and pigments .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes are crucial for the compound’s biological activities and its role as a synthon in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison with two related pyrrolidinone derivatives:

Structural Analog: 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one

- The 1-position substituent is a phenylethyl group, which increases aromaticity and steric bulk compared to isopropyl . Synthetic Utility: The phenylethyl group in the analog may enhance binding to aromatic receptors (e.g., CNS targets), whereas the isopropyl group in 4-Ethynyl-1-isopropylpyrrolidin-2-one could favor hydrophobic interactions in enzymes .

General Pyrrolidinone Derivatives

- Reactivity: Ethynyl-substituted pyrrolidinones exhibit unique reactivity in Huisgen cycloaddition (click chemistry), enabling conjugation with azides for drug delivery systems. This contrasts with pyrrolidinones bearing alkyl or aryl groups, which are typically used as scaffolds without further functionalization.

- Biological Activity: Pyrrolidinones with bulky substituents (e.g., isopropyl) often show improved metabolic stability compared to smaller alkyl groups. For example, 1-isopropyl derivatives may resist cytochrome P450 degradation better than methyl-substituted analogs.

Data Table: Structural and Functional Comparison

| Property | This compound | 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one |

|---|---|---|

| Substituent (Position 4) | Ethynyl (C≡CH) | 2-Oxopropyl (CH2COCH3) |

| Substituent (Position 1) | Isopropyl | Phenylethyl |

| Reactivity | Click chemistry-enabled | Ketone-mediated nucleophilic reactions |

| Lipophilicity (LogP) | Estimated ~1.8 (moderate) | ~2.5 (higher due to aromatic group) |

| Synthetic Accessibility | Limited commercial availability | Commercially available via specialized suppliers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.